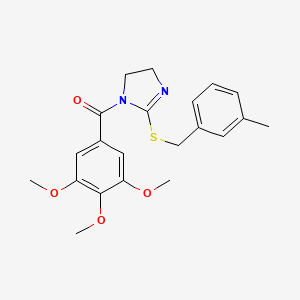

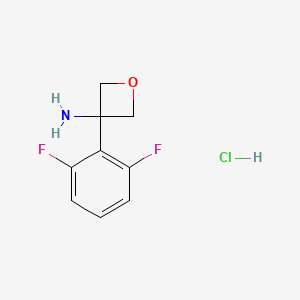

![molecular formula C20H18FN3O3S B2766730 2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE CAS No. 626223-37-8](/img/structure/B2766730.png)

2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pyridazinone Derivatives as Histamine H3 Receptor Inverse Agonists

Research on pyridazin-3-one derivatives has identified compounds with potent activity as histamine H3 receptor (H3R) antagonists/inverse agonists. These compounds exhibit high affinity for both human and rat H3Rs, with selectivity over other histamine receptor subtypes. Such compounds have been explored for their potential in treating attentional and cognitive disorders due to their ideal pharmaceutical properties for CNS drugs, including water solubility, permeability, and lipophilicity. One compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, demonstrated minimal metabolism in rat, mouse, dog, and human liver microsomes, indicating good interspecies pharmacokinetic properties (Hudkins et al., 2011).

Pyridazinone Derivatives for Peripheral Benzodiazepine Receptor Study

Another application involves the synthesis of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, designed to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, when radiolabeled, have been used in biodistribution studies to parallel the known localization of PBRs, offering potential for evaluating PBR expression in neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008).

Pyridazinone and Pyridine Derivatives for Molecular Docking and Screening

A study on novel pyridine and fused pyridine derivatives, starting from a specific pyridine-3-carbonitrile compound, involved their synthesis and subsequent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research demonstrated the compounds' moderate to good binding energies, indicating potential antimicrobial and antioxidant activities (Flefel et al., 2018).

Pyridazinone Scaffolds in Anticancer and Antiangiogenic Research

Pyridazinones are recognized for their biological activity spectrum, including anticancer, antiangiogenic, and antioxidant properties. A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives exhibited inhibitory effects on the viability of various human cancer cell lines. Some compounds displayed potent antiangiogenic activity against key proangiogenic cytokines involved in tumor progression, alongside significant antioxidant activities (Kamble et al., 2015).

Mécanisme D'action

Target of Action

F1899-0354, also known as MK-0354, is an orally administered drug candidate under development by Merck for the treatment of atherosclerosis and related disorders . Its primary target is the G protein-coupled receptor (GPCR) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. They play a crucial role in many biological processes and are the target of a large number of modern medicinal drugs.

Mode of Action

MK-0354 interacts with its target GPCR and has the potential to regulate plasma lipid profiles, including HDL, or the "good cholesterol" . This is similar to the therapeutic action of niacin, a vitamin that is often used to treat high cholesterol levels .

Result of Action

The result of MK-0354’s action is the potential regulation of plasma lipid profiles, which could lead to a decrease in the risk of atherosclerosis and related disorders . Atherosclerosis is a condition where plaque builds up inside the arteries, which can lead to serious problems, including heart attack, stroke, or even death.

Action Environment

The action, efficacy, and stability of MK-0354 could be influenced by various environmental factors These could include the patient’s diet, lifestyle, co-administration of other drugs, and individual genetic factors.

: MK-0354: Uses, Interactions, Mechanism of Action | DrugBank Online

Propriétés

IUPAC Name |

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c1-26-17-9-7-13(11-18(17)27-2)15-8-10-20(24-23-15)28-12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVGIAXNJKGVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2766657.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2766662.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)

![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)